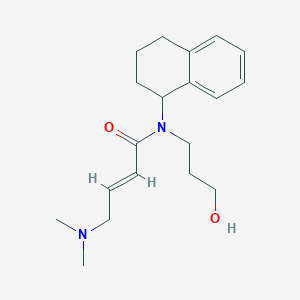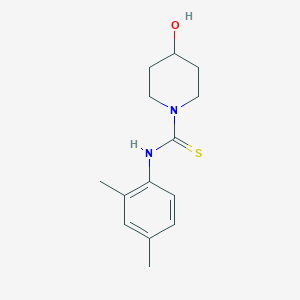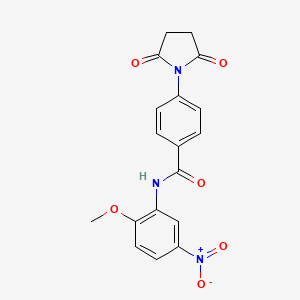![molecular formula C21H19ClN2O4S B2543863 7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-61-2](/img/structure/B2543863.png)
7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” appears to be a complex organic molecule. It contains a chloro group, a morpholinoethyl group, a thiophenyl group, and a chromenopyrroledione group. These groups are common in many organic compounds and can
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on developing novel synthetic routes and exploring the chemical properties of related heterocyclic compounds. For instance, studies have detailed the synthesis of pyrone derivatives through one-pot reactions involving (chlorocarbonyl)phenyl ketene and β-ketoamides, yielding compounds with potential as intermediates for further chemical transformations (Nejadshafiee et al., 2013). Similarly, efforts to synthesize and characterize new compounds, such as trifluoromethoxy-1H-indole-2,3-dione derivatives, have been undertaken, highlighting the diverse potential of heterocyclic chemistry in generating novel molecular structures with specific properties (Kaynak et al., 2013).
Polymer and Material Science
Significant research has been conducted on the development of novel polymers and materials utilizing related heterocyclic units. Studies include the synthesis of conjugated polymers for applications in solar cells, highlighting the role of specific heterocyclic motifs in enhancing electronic properties and overall device performance (Walker et al., 2011). Another area of focus has been the design and synthesis of n-type conjugated polyelectrolytes for use as electron transport layers in solar cells, demonstrating the impact of molecular engineering on the efficiency of photovoltaic devices (Hu et al., 2015).
Chemiluminescence and Electrochemical Applications
There is also interest in the synthesis and application of compounds with chemiluminescent properties for potential use in sensing and detection systems. Research in this area has led to the development of chemiluminescent compounds that glow in the presence of specific catalysts, offering new avenues for analytical and diagnostic applications (Algi et al., 2017).
Antimicrobial Activity
Investigations into the antimicrobial potential of related compounds have yielded promising results, with some derivatives showing potent activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in the development of new antimicrobial agents (Marvadi et al., 2019).
Propriétés
IUPAC Name |
7-chloro-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-13-3-4-15-14(12-13)19(25)17-18(16-2-1-11-29-16)24(21(26)20(17)28-15)6-5-23-7-9-27-10-8-23/h1-4,11-12,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQCOXROXUTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)